![molecular formula C21H16N2O5 B3931193 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B3931193.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide, also known as MNA-10, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have antitumor effects and may have potential as a cancer treatment. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to act on various molecular targets. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase and matrix metalloproteinases. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have antitumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide is its potential therapeutic applications in various fields, including neuroscience and cancer research. Additionally, this compound has been used as a lead compound for the development of new drugs. One limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience and cancer research. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of new drugs that target the same molecular pathways. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which would make it more accessible for research purposes.
properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-27-20-11-16-15-4-2-3-5-18(15)28-19(16)12-17(20)22-21(24)10-13-6-8-14(9-7-13)23(25)26/h2-9,11-12H,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXJBFPWTRVNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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